molecular formula C30H26O15 B12390056 Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

Cat. No.: B12390056
M. Wt: 626.5 g/mol
InChI Key: IHBVMUCQCZEAPW-LIIVASQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside can be isolated from plants such as Polygonum viscosum . The synthetic preparation involves the glycosylation of quercetin with galactose derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature to ensure the formation of the desired glycoside bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups, which can alter the compound’s biological activity and properties .

Scientific Research Applications

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside has been extensively studied for its scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside is unique compared to other similar compounds due to its specific glycosylation pattern and the presence of the caffeoyl group. Similar compounds include:

These comparisons highlight the uniqueness of Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside in terms of its structure and biological effects.

Properties

Molecular Formula

C30H26O15

Molecular Weight

626.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24+,26+,27-,30+/m1/s1

InChI Key

IHBVMUCQCZEAPW-LIIVASQWSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.